Benzene, 1-(3-chlorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-

Description

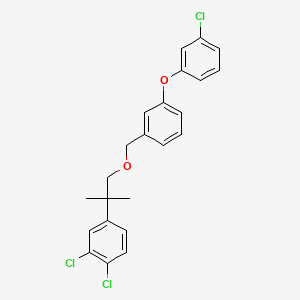

The compound Benzene, 1-(3-chlorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- is a chlorinated aromatic ether characterized by a benzene core substituted with a 3-chlorophenoxy group and a complex alkoxy chain. The latter includes a 2-methylpropoxy moiety linked to a 3,4-dichlorophenyl group.

Properties

CAS No. |

81762-06-3 |

|---|---|

Molecular Formula |

C23H21Cl3O2 |

Molecular Weight |

435.8 g/mol |

IUPAC Name |

1,2-dichloro-4-[1-[[3-(3-chlorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene |

InChI |

InChI=1S/C23H21Cl3O2/c1-23(2,17-9-10-21(25)22(26)12-17)15-27-14-16-5-3-7-19(11-16)28-20-8-4-6-18(24)13-20/h3-13H,14-15H2,1-2H3 |

InChI Key |

WDZFANRCVHDCLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COCC1=CC(=CC=C1)OC2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-chlorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- typically involves multi-step organic reactions. The process often starts with the chlorination of phenol derivatives, followed by etherification and alkylation reactions. Specific conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination and etherification processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production rate and reduce by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium or platinum catalysts, resulting in the dechlorination or hydrogenation of the compound.

Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures.

Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide (DMF), and mild heating.

Major Products:

Oxidation: Quinones, chlorinated benzoquinones.

Reduction: Dechlorinated or hydrogenated derivatives.

Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of multiple chlorinated phenyl groups can enhance the compound’s interaction with biological targets.

Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with specific enzymes and receptors makes them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Benzene, 1-(3-chlorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The chlorinated phenyl groups can form strong interactions with hydrophobic pockets in proteins, leading to inhibition or activation of specific pathways. This compound may also undergo metabolic transformations, producing active metabolites that contribute to its overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its dual chlorination (3-chlorophenoxy and 3,4-dichlorophenyl groups) and branched alkoxy chain. Below is a comparison with key analogues:

Physicochemical Properties

- Stability : Chlorine substituents deactivate the aromatic ring, reducing electrophilic substitution reactivity. The branched alkoxy chain may enhance hydrolytic stability compared to linear chains in etofenprox .

- Solubility : High chlorine content likely reduces aqueous solubility, limiting environmental mobility but favoring lipid membrane penetration .

Regulatory and Environmental Considerations

- Etofenprox : Classified under WHO Tier III toxicity with moderate environmental persistence .

- Chlorinated Analogues : Compounds with >2 chlorine atoms (e.g., the target) often face stricter regulations due to bioaccumulation risks (e.g., Stockholm Convention on Persistent Organic Pollutants) .

- Customs Data : Chlorinated aromatics, including dichlorophenyl derivatives, are frequently listed under tariff codes (e.g., 9914.00.00) for commercial monitoring .

Biological Activity

Benzene, 1-(3-chlorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-, commonly referred to by its CAS number 81762-06-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, presenting a comprehensive overview of its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21Cl3O2, with a molecular weight of 435.77 g/mol. The structure includes multiple aromatic rings and halogen substituents, which are significant in determining its biological activity.

Structure Overview

| Property | Value |

|---|---|

| CAS Number | 81762-06-3 |

| Molecular Formula | C23H21Cl3O2 |

| Molecular Weight | 435.77 g/mol |

| Synonyms | Benzene, 1-(3-chlorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- |

The biological activity of Benzene, 1-(3-chlorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- is primarily attributed to its interactions with various biological targets. The presence of chlorine atoms in its structure suggests potential interactions with cellular receptors and enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against Gram-negative bacteria through inhibition of the type III secretion system (T3SS), a crucial virulence factor in many pathogenic bacteria . This inhibition can disrupt bacterial pathogenicity and offer a therapeutic avenue for treating infections caused by resistant strains.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce cell death in certain cancer cell lines. For instance, it was observed to have a dose-dependent effect on the viability of breast cancer cells, suggesting potential as an anticancer agent . The specific pathways involved in this cytotoxicity are still under investigation but may involve apoptosis and cell cycle arrest mechanisms.

Case Studies and Research Findings

-

Inhibition of Bacterial Secretion Systems :

- A dissertation focused on the development of screening assays for T3SS inhibitors found that compounds similar to Benzene, 1-(3-chlorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- showed significant inhibition at concentrations as low as 25 µM . This highlights its potential role in combating antibiotic-resistant bacterial infections.

- Anticancer Properties :

Toxicological Profile

While the biological activities present promising therapeutic potentials, it is essential to consider the toxicological aspects. Preliminary toxicity assessments indicate that high concentrations may lead to adverse effects on mammalian cells. Further studies are needed to establish safe dosage levels for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.